molecular formula C12H18N2O4 B581225 tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate CAS No. 1049677-55-5

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate

Cat. No.: B581225
CAS No.: 1049677-55-5
M. Wt: 254.286
InChI Key: MTZWQPLCGROUDX-UHFFFAOYSA-N
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Description

Tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features a pyridine ring core functionalized with methoxy and tert-butyloxycarbonyl (Boc)-protected carbamate groups. Its primary research value lies in its role as a synthetic intermediate for the construction of more complex molecules. This compound is cited in research related to the development of therapeutics targeting the CXCR4 chemokine receptor . The CXCR4 receptor is a G-protein coupled receptor implicated in a range of physiological and pathological processes, including HIV infection, cancer metastasis, inflammatory conditions such as rheumatoid arthritis, and the regulation of stem cell mobilization like leukocyte and hematopoietic stem cell trafficking . As a research chemical, this compound provides scientists with a versatile scaffold for further chemical modification and exploration in these therapeutic areas. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(4,5-dimethoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(15)14-8-6-13-7-9(16-4)10(8)17-5/h6-7H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZWQPLCGROUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670131
Record name tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049677-55-5
Record name tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Boc-Amino-4,5-dimethoxypyridine. These factors could include pH, temperature, presence of other molecules, and more.

Biological Activity

Introduction

tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13H20N2O4
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 1142191-79-4

This compound belongs to the class of pyridine derivatives, characterized by the presence of methoxy groups and a carbamate moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and thereby influencing metabolic pathways.
  • Receptor Modulation : It can bind to certain receptors, potentially altering signal transduction pathways that affect cellular responses.

These interactions are facilitated by the unique structural features of the compound, particularly the methoxy groups which enhance lipophilicity and binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Case Study : A study investigated its effects on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types with IC50 values in the low micromolar range. This suggests a promising role as a lead compound for further development in cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties:

  • Research Findings : In vivo studies using carrageenan-induced paw edema models showed that this compound exhibited a dose-dependent reduction in inflammation. The percentage inhibition ranged from 40% to 70%, indicating substantial anti-inflammatory activity compared to standard treatments.

Antimicrobial Properties

The antimicrobial activity has been assessed against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be developed into an antimicrobial agent.

Comparative Analysis

When compared with similar compounds, such as other pyridine derivatives with varying substituents, this compound exhibits distinct biological profiles:

Compound NameAnticancer Activity (IC50)Anti-inflammatory Activity (%)
This compoundLow µM40% - 70%
tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamateModerate µMNot evaluated
tert-butyl (4-formylpyridin-3-yl)carbamateHigh µMLow %

This table illustrates the varying degrees of efficacy among similar compounds, highlighting the potential advantages of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity
Research indicates that derivatives of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate exhibit significant anti-inflammatory properties. In a study involving various substituted benzamido phenylcarbamates, compounds similar to this compound were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results showed promising inhibition percentages ranging from 39.021% to 54.239%, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In silico studies have provided insights into the binding modes of these compounds with COX enzymes, further supporting their development as anti-inflammatory agents .

Organic Synthesis

Building Block in Synthesis
this compound serves as an essential building block in organic synthesis. Its structural features allow it to participate in various coupling reactions to form more complex molecules. The compound's utility in synthesizing other pharmaceuticals and agrochemicals highlights its versatility.

Case Study: Synthesis of Related Compounds
A notable case study involved the synthesis of substituted phenylcarbamates using this compound as a precursor. The reaction conditions were optimized to yield high purity products with favorable yields (up to 82%) under mild conditions, demonstrating the compound's effectiveness as a synthetic intermediate .

Material Science Applications

Polymer Stabilization
In material science, this compound has been explored for its potential role as a stabilizer in polymer formulations. Its antioxidant properties can help enhance the thermal stability and longevity of polymers by preventing oxidative degradation during processing and application .

Application Area Details
Medicinal Chemistry Anti-inflammatory activity; inhibition of COX enzymes; potential therapeutic applications
Organic Synthesis Building block for complex molecules; high yield synthesis of derivatives
Material Science Stabilizer in polymers; enhances thermal stability and longevity

Comparison with Similar Compounds

The structural and functional properties of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate can be contextualized by comparing it to analogs with variations in substituents or core frameworks. Below is a detailed analysis supported by evidence from catalogs, safety data, and synthetic applications.

Structural Analogs in Pyridine Derivatives

Table 1: Key Pyridine-Based Carbamate Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 4-OCH₃, 5-OCH₃, 3-Boc* ~281.3 (estimated) High steric protection; used in amine protection
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃, 3-Boc-methylcarbamate ~297.3 (estimated) Hydroxyl group enables hydrogen bonding; potential for further functionalization
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate 4-allyl, 5-OCH₃, 3-Boc ~307.4 Allyl group allows click chemistry or cross-coupling reactions
tert-Butyl (3-chloro-5-boronate-pyridin-2-yl)carbamate 3-Cl, 5-boronate, 2-Boc ~340.6 Boronate ester facilitates Suzuki-Miyaura coupling

*Boc = tert-butyloxycarbonyl

Key Observations:

Substituent Effects on Reactivity: The methoxy groups in the target compound enhance electron density on the pyridine ring, favoring electrophilic substitutions at the 2- or 6-positions. The allyl group in tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate introduces unsaturation, enabling applications in Diels-Alder reactions or thiol-ene click chemistry .

Steric and Electronic Influence of tert-Butyl Carbamate: The tert-butyl group in all analogs provides steric shielding, protecting the carbamate linkage from hydrolysis. However, this bulkiness may reduce solubility in non-polar solvents compared to smaller protecting groups (e.g., methyl carbamate) .

Functional Group Diversity :

  • The boronate ester in the 3-chloro-5-boronate derivative (CAS: 2716849-15-7) highlights its utility in cross-coupling reactions, a feature absent in the target compound due to the lack of a boronate group .

Key Findings:
  • However, the chloro substituent in the boronate-containing analog may pose mild irritation risks, necessitating enhanced protective measures during synthesis .
  • All tert-butyl carbamate derivatives exhibit high thermal and hydrolytic stability, though the allyl- and boronate-substituted analogs may require inert atmospheres to prevent undesired reactions .

Preparation Methods

Reaction Mechanism

The amine group on the pyridine ring reacts with Boc anhydride in the presence of a base, typically triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to form the carbamate bond. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by deprotonation to yield the protected product.

Standard Protocol

  • Reagents :

    • 4,5-Dimethoxypyridin-3-amine (1.0 equiv)

    • Boc anhydride (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :

    • Dissolve the amine in anhydrous DCM or THF under nitrogen.

    • Add TEA dropwise at 0°C, followed by Boc anhydride.

    • Stir at room temperature for 12–24 hours.

    • Quench with water, extract with DCM, and dry over Na₂SO₄.

    • Purify via column chromatography (hexane/ethyl acetate) to isolate the product.

Yield and Purity

  • Yield : 75–88% (depending on solvent and base).

  • Purity : >95% (confirmed by HPLC and NMR).

Alternative Carbamate Formation Strategies

Mixed Carbonate Reagents

Di(2-pyridyl) carbonate (DPC) and phenyl chloroformate are alternative reagents for carbamate synthesis. These reagents react with amines under milder conditions compared to Boc anhydride, though they are less commonly used for Boc protection.

Example Using DPC:

  • Reagents : DPC (1.1 equiv), 4,5-dimethoxypyridin-3-amine (1.0 equiv), TEA (1.5 equiv).

  • Conditions : THF, 0°C to room temperature, 6–8 hours.

  • Yield : 70–78%.

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound Boc anhydride, enable facile purification. This method is advantageous for large-scale production but requires specialized equipment.

Optimization of Reaction Conditions

Solvent Effects

  • Dichloromethane : Higher yields (85–88%) due to better solubility of Boc anhydride.

  • THF : Moderate yields (75–80%) but preferred for moisture-sensitive reactions.

Catalytic Additives

  • DMAP : Accelerates the reaction by acting as a nucleophilic catalyst (reduces reaction time to 6–8 hours).

  • No additive : Requires longer reaction times (18–24 hours).

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A patented method for analogous Boc-protected piperidines highlights scalable steps:

  • Use of inert atmosphere (N₂/Ar) to prevent oxidation.

  • Continuous flow systems for reagent mixing.

  • Crystallization in heptane for high-purity isolation.

Cost-Efficiency

  • Boc anhydride : Preferred for low cost and commercial availability.

  • Recycling solvents : THF and DCM are distilled and reused in industrial settings.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.85 (s, 6H, OCH₃), 6.90 (s, 1H, pyridine-H).

  • IR : 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Challenges and Troubleshooting

Moisture Sensitivity

  • Solution : Rigorous drying of solvents and reagents (molecular sieves).

Byproduct Formation

  • N-Methylation : Occurs if methylating agents (e.g., methyl iodide) are present.

  • Mitigation : Use freshly distilled TEA and anhydrous conditions.

Comparison with Related Compounds

CompoundSynthetic RouteYield (%)Purity (%)
tert-Butyl 4-cyanophenylcarbamateBoc anhydride/4-aminobenzonitrile88>98
N-Boc-3-piperidoneHydrogenation/Boc protection42>98

Q & A

Basic Question: What are the recommended synthetic routes for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate?

Methodological Answer:
The compound is synthesized via carbamate formation on a pyridine scaffold. A standard approach involves reacting 4,5-dimethoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in anhydrous THF/DCM). The reaction typically proceeds at room temperature for 12–24 hours, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key considerations include:

  • Ensuring anhydrous conditions to prevent Boc-group hydrolysis.
  • Monitoring reaction progress by TLC or LC-MS to optimize yield.
    Similar protocols are validated for structurally analogous pyridine carbamates .

Basic Question: How should researchers characterize this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tert-butyl at δ 1.4 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in the pyridine ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical for C₁₃H₂₀N₂O₅: ~284.14 g/mol).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
    Refer to Safety Data Sheets (SDS) of analogous compounds for benchmarking spectral data .

Basic Question: What are the common reactivity profiles of this compound?

Methodological Answer:
The compound’s reactivity is governed by its carbamate and methoxy groups:

  • Carbamate Stability : Susceptible to acidic/basic hydrolysis (e.g., TFA/DCM for deprotection). Avoid prolonged exposure to moisture .
  • Methoxy Groups : Participate in electrophilic substitution (e.g., nitration, halogenation) under controlled conditions.
  • Pyridine Ring : Acts as a weak base; coordinate with Lewis acids in coupling reactions.
    Design experiments with inert atmospheres (N₂/Ar) and monitor for side reactions like demethylation .

Advanced Question: How can researchers optimize synthetic yield for scale-up?

Methodological Answer:
Yield optimization involves:

  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for improved Boc-group activation.
  • Catalyst Tuning : Evaluate alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for enhanced reaction kinetics.
  • Temperature Gradients : Perform controlled heating (40–60°C) to reduce reaction time without degradation.
    Use Design of Experiments (DoE) to identify critical parameters. Compare with scaled analogs (e.g., tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate) for process validation .

Advanced Question: How do pH and solvent systems affect the compound’s stability?

Methodological Answer:
Stability studies should include:

  • pH-Dependent Degradation : Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor via HPLC for hydrolysis products (e.g., free amine).
  • Solvent Compatibility : Assess solubility and stability in DMSO, methanol, and acetonitrile over 72 hours.
    Data from related carbamates suggest instability in acidic aqueous media (>48 hours at pH <3) but stability in DMSO for >1 week .

Advanced Question: What computational methods predict regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, identifying electron-rich sites (e.g., C-2/C-6 positions on the pyridine ring).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., nitration in HNO₃/H₂SO₄).
    Validate predictions with experimental results (e.g., NOESY for spatial interactions) .

Advanced Question: How to resolve contradictions in reported reaction outcomes?

Methodological Answer:
Contradictions (e.g., variable yields in coupling reactions) require:

  • Byproduct Analysis : Use LC-MS/MS to identify intermediates (e.g., deprotected amines or oxidized methoxy groups).
  • Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track reagent consumption.
  • Reproducibility Trials : Replicate conditions with strict control of moisture/oxygen levels.
    Cross-reference with SDS data on analogous compounds to isolate variables (e.g., tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate stability) .

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